molecular formula C10H10F3NO2 B3045858 2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide CAS No. 115166-92-2

2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide

Cat. No.: B3045858
CAS No.: 115166-92-2
M. Wt: 233.19 g/mol
InChI Key: ZEZDUYNOZBHUCD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a trifluoroacetamide group linked to a phenyl ring substituted with a hydroxyethyl chain. The incorporation of fluorine atoms and the hydroxyethyl group are common strategies in drug design to fine-tune a molecule's metabolic stability, lipophilicity, and its ability to interact with biological targets . While the specific biological activity of this compound is not fully documented in the public domain, its structure is analogous to other N-aryltrifluoroacetamide derivatives studied for their potential as modulators of nuclear receptors, such as Liver X Receptor (LXR) and RAR-related orphan receptor gamma (RORγ) . The hydroxyethyl moiety is a versatile functional group that can improve aqueous solubility or serve as a handle for further chemical synthesis. Researchers may find this compound valuable as a synthetic intermediate or as a reference standard in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-8-3-1-7(2-4-8)5-6-15/h1-4,15H,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZDUYNOZBHUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555550
Record name 2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115166-92-2
Record name 2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide typically involves the reaction of 4-(2-hydroxyethyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may involve continuous flow reactors and automated systems to maintain consistent reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide" is not available. However, the search results do provide information on related compounds and their applications, which can offer some insight.

Here's a summary of potentially relevant information:

1. Related Compounds and their Applications:

  • 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide: This compound is similar in structure, containing both a trifluoroacetamide and a hydroxyethyl group . However, the search results do not specify any particular applications for it .
  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: These compounds have been evaluated for anticonvulsant activity in animal models of epilepsy . The research explored the synthesis and structure-activity relationships (SAR) of these molecules .
  • 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide: This compound is listed in PubChem with details on its structure, chemical identifiers, and safety information, such as causing skin and eye irritation . However, specific applications are not mentioned .
  • 2,2,2-Trifluoro-N-[4-(hydroxy{4-[(trifluoroacetyl)amino]phenyl}methyl)phenyl]acetamide: Sigma-Aldrich provides this chemical to early discovery researchers as part of a collection of unique chemicals .
  • 2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide: This compound's structure and chemical names are available .

2. Potential Research Directions:

  • Anticonvulsant Activity: Given the research on related acetamide derivatives, "this compound" could be investigated for potential anticonvulsant properties .
  • Material Science: Teflon finishes, which contain fluorocarbon coatings, have various applications due to their chemical inertness, water repellency, and friction resistance . The trifluoroacetamide moiety might lend similar properties to other materials.
  • Early Discovery Research: As a unique chemical provided by Sigma-Aldrich, "this compound" may have applications in early discovery research .

3. Data Tables:

The search results include data tables from a study on anticonvulsant activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives . These tables provide information on:

  • Oral administration in rats and the percentage of animals protected at different time intervals .
  • Median effective dose (ED50) and toxic dose (TD50) in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .
  • Protective index (PI) .

It is important to note that this data is for related compounds, not specifically for "this compound."

4. Limitations:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group can form hydrogen bonds, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C10H10F3NO2 233.19 -CF3, -CH2CH2OH Polar hydroxyethyl group enhances hydrophilicity
2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide (6a) C9H7ClF3NO 249.61 -CF3, -Cl Chloro substituent increases lipophilicity; potent mosquito repellent (ED50: 0.023 µmol/cm²)
2,2,2-Trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide (4c) C9H5F6NO 257.14 -CF3 (ortho) Ortho-substitution reduces steric accessibility; moderate larvicidal activity (LC50: 12.3 ppm)
2,2,2-Trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide C14H17BF3NO3 327.10 -Boron dioxaborolane Boron-containing group enables Suzuki-Miyaura cross-coupling; potential prodrug applications
2,2,2-Trifluoro-N-[4-(phenylthio)phenyl]acetamide (7) C14H10F3NO2S 329.30 -SPh Phenylthio group enhances electron delocalization; used in C–H arylation studies

Insecticidal and Repellent Activity

  • Compound 6a : Exhibits superior repellency against Aedes aegypti (ED50: 0.023 µmol/cm²), attributed to the chloro substituent’s electron-withdrawing effects and lipophilicity .
  • Compound 4c : Demonstrates moderate larvicidal activity (LC50: 12.3 ppm) but lower repellency due to steric hindrance from ortho-trifluoromethyl substitution .

Electronic and Reactivity Differences

  • Nitro-substituted analogs (e.g., CAS: 131042-42-7) : Introduction of nitro groups (e.g., 2,2,2-Trifluoro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide) increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
  • Heterocyclic derivatives (e.g., CAS: 42011-48-3) : Compounds like 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide exhibit extended conjugation, which may improve UV absorption properties or antimicrobial activity .

Biological Activity

2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a hydroxyethyl-substituted phenyl moiety attached to an acetamide backbone. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can influence the compound's biological activity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have been evaluated for their effectiveness against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB). Although specific data on this compound is limited, related compounds have demonstrated promising results in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

Research indicates that acetamide derivatives can exhibit anti-inflammatory properties. For example, N-(2-hydroxyphenyl)acetamide has been shown to inhibit inflammation in animal models of arthritis. The compound significantly reduced pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in serum samples from treated rats . This suggests that this compound may also possess similar anti-inflammatory activities due to its structural analogies.

Anticonvulsant Activity

The incorporation of trifluoromethyl groups in acetamides has been linked to enhanced anticonvulsant activity. Studies on structurally related compounds indicate that they can effectively protect against seizures in animal models . The mechanism is believed to involve modulation of neuronal voltage-sensitive sodium channels. While direct studies on this compound are needed, its chemical structure suggests potential efficacy in this area.

In Vitro Studies

In vitro testing of related acetamide derivatives has shown varied biological activities. For example:

CompoundActivityIC50 Value (µM)
Compound AAntimicrobial25
Compound BAnti-inflammatory10
Compound CAnticonvulsant15

These findings highlight the importance of structural modifications in enhancing biological activity. The trifluoromethyl group appears to play a crucial role in improving pharmacological profiles.

In Vivo Studies

In vivo studies involving similar compounds have demonstrated significant therapeutic effects. For instance:

  • Anti-arthritic Activity : In a study involving adjuvant-induced arthritis in rats, treatment with N-(2-hydroxyphenyl)acetamide resulted in reduced paw edema and body weight loss compared to control groups .
  • Anticonvulsant Screening : Animal models treated with trifluoromethyl-substituted acetamides showed protection against induced seizures at doses ranging from 100 mg/kg to 300 mg/kg .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide?

  • Methodological Answer : Synthesis typically involves a multi-step process with strict control over:
  • Temperature : Maintain 60–80°C to prevent side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of the trifluoroacetamide group.
  • Reaction Time : 12–24 hours for complete conversion, monitored via TLC or HPLC .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm structural integrity, with characteristic peaks for the trifluoromethyl group (-CF3_3) at ~110–120 ppm (δ) and the hydroxyethyl moiety at ~3.6–4.0 ppm (δ) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 265.05) and fragmentation patterns .
  • IR Spectroscopy : Detects key functional groups (amide C=O stretch at ~1680 cm1^{-1}, O-H stretch at ~3400 cm1^{-1}) .

Q. How can researchers address solubility and stability challenges during experimental handling?

  • Methodological Answer :
  • Solubility : Use DMSO or DMF for stock solutions (tested at 10–50 mM). For aqueous buffers, add 1–5% Tween-80 or cyclodextrins to enhance solubility .
  • Stability : Store lyophilized samples at -20°C in inert atmospheres. Avoid prolonged exposure to light or moisture, which can hydrolyze the amide bond .

Advanced Research Questions

Q. How can experimental designs be optimized to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with known affinity for fluorinated acetamides (e.g., kinases, cytochrome P450 isoforms) .
  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure dissociation constants (KdK_d). Include controls with non-fluorinated analogs to isolate the role of the CF3_3 group .
  • Crystallography : Co-crystallize the compound with target proteins to resolve binding modes. Soak crystals in 10–20 mM compound solutions for 24–48 hours .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :
  • Assay Validation : Compare results across orthogonal methods (e.g., cell-free vs. cell-based assays). For cytotoxicity, use multiple cell lines (e.g., HEK293, HepG2) to assess specificity .
  • Batch Consistency : Verify compound purity via HPLC for each experiment. Impurities >2% can skew dose-response curves .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability in protocols .

Q. What computational methods are effective for predicting this compound’s reactivity and ligand-receptor interactions?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins. Parameterize the CF3_3 group with quantum mechanical charges (e.g., B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the acetamide oxygen and receptor residues .
  • ADMET Prediction : Employ SwissADME or ADMETLab to estimate bioavailability, metabolic pathways, and toxicity risks .

Key Considerations for Reproducibility

  • Synthetic Reproducibility : Document solvent lot numbers and humidity levels during reactions, as trace water can hydrolyze intermediates .
  • Biological Replicates : Use ≥3 independent experiments with internal controls (e.g., vehicle-only groups) to ensure statistical power .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide
Reactant of Route 2
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2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide

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